1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a bromonaphthalene moiety linked to a piperazine ring via an oxyethyl bridge, with oxalic acid as a counterion. The presence of the bromonaphthalene group imparts significant reactivity, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine typically involves a multi-step process:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to produce 1-bromonaphthalene. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Oxyethyl Intermediate: The 1-bromonaphthalene is then reacted with ethylene oxide to form 1-(2-bromoethoxy)naphthalene.
Piperazine Coupling: The oxyethyl intermediate is subsequently reacted with 4-methylpiperazine under basic conditions to yield 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromonaphthalene moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction of the bromonaphthalene group can yield naphthyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted naphthyl derivatives.
Oxidation: Piperazine N-oxides.
Reduction: Reduced naphthyl derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-2-methoxyethanamine
- N-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
Uniqueness
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine stands out due to its unique combination of a bromonaphthalene moiety and a piperazine ring, which imparts distinct reactivity and biological activity. The presence of oxalic acid as a counterion further enhances its solubility and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O.C2H2O4/c1-19-8-10-20(11-9-19)12-13-21-16-7-6-14-4-2-3-5-15(14)17(16)18;3-1(4)2(5)6/h2-7H,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REILCFVLLLTDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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